

# 4-Benzyl-2-hydroxymorpholin-3-one: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** 4-Benzyl-2-hydroxymorpholin-3-one

**Cat. No.:** B126696

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## Introduction

**4-Benzyl-2-hydroxymorpholin-3-one** is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of the potent and selective NK1 receptor antagonist, Aprepitant, which is widely used as an antiemetic for chemotherapy-induced nausea and vomiting.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to **4-Benzyl-2-hydroxymorpholin-3-one**, catering to the needs of researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**4-Benzyl-2-hydroxymorpholin-3-one** is a white to off-white crystalline solid at room temperature.[4] Its core structure consists of a morpholine ring substituted with a benzyl group at the 4-position and a hydroxyl group at the 2-position, adjacent to a carbonyl group at the 3-position.

Table 1: General and Physicochemical Properties of **4-Benzyl-2-hydroxymorpholin-3-one**

Property	Value	Reference(s)
IUPAC Name	4-benzyl-2-hydroxymorpholin-3-one	<a href="#">[5]</a>
Synonyms	2-hydroxy-4-(phenylmethyl)-3-morpholinone, benzyl lactam lactol	<a href="#">[5]</a>
CAS Number	287930-73-8	<a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	207.23 g/mol	<a href="#">[3]</a>
Appearance	White to off-white powder/crystal	<a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	134-138 °C	<a href="#">[2]</a>
Boiling Point	441.7 °C at 760 mmHg (Predicted)	<a href="#">[7]</a>
Density	1.292 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>
pKa	11.00 ± 0.20 (Predicted)	<a href="#">[4]</a>
Solubility	Slightly soluble in DMSO and Methanol	<a href="#">[7]</a>

Table 2: Spectroscopic and Computational Data Identifiers

Identifier	Value	Reference(s)
Canonical SMILES	<chem>C1COC(C(=O)N1CC2=CC=C2)O</chem>	<a href="#">[5]</a>
InChI	<chem>InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2</chem>	<a href="#">[5]</a>
InChI Key	<chem>CAGSEMPCDRYWFN-UHFFFAOYSA-N</chem>	<a href="#">[5]</a>
MDL Number	<chem>MFCD07776435</chem>	<a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one

The most commonly cited method for the synthesis of **4-Benzyl-2-hydroxymorpholin-3-one** is the cyclization reaction between N-benzylethanolamine and glyoxylic acid.[\[8\]](#)

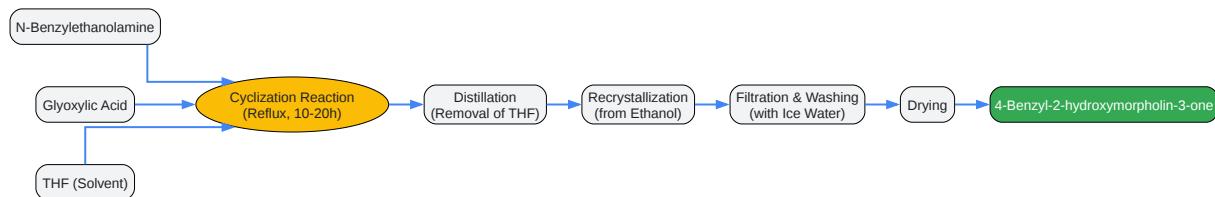
#### Materials:

- N-benzylethanolamine
- Glyoxylic acid (50% aqueous solution)
- Tetrahydrofuran (THF)
- Ethanol
- Deionized water
- Ice

#### Procedure:

- To a suitable reaction flask, add a 50% aqueous solution of glyoxylic acid and tetrahydrofuran.

- Heat the mixture to reflux.
- Slowly add a solution of N-benzylethanolamine in tetrahydrofuran to the refluxing mixture.
- Maintain the reaction at reflux for 10-20 hours.
- After the reaction is complete, remove the tetrahydrofuran by distillation under normal pressure to obtain the crude product.
- The crude product is then purified by recrystallization from ethanol.<sup>[8]</sup>
- The resulting solid is washed with ice water and dried to yield 4-benzyl-2-hydroxymorpholin-3-one as a light-yellow crystalline solid.<sup>[2]</sup>



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### Synthesis Workflow for **4-Benzyl-2-hydroxymorpholin-3-one**.

## Analytical Methods

While specific, detailed experimental parameters for acquiring spectral data are not readily available in the public domain, the following are general guidelines for the characterization of **4-Benzyl-2-hydroxymorpholin-3-one**. Commercial suppliers confirm the structure of their products using these techniques.<sup>[9]</sup>

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet or AB quartet for the benzylic methylene protons, and signals for the morpholine ring protons, including the proton at the hydroxyl-bearing carbon.
- <sup>13</sup>C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the carbons of the morpholine ring.

#### Infrared (IR) Spectroscopy:

- Characteristic peaks would be expected for the O-H stretch (broad, around 3400 cm<sup>-1</sup>), C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the amide (around 1650-1680 cm<sup>-1</sup>), and C-O stretches.

#### Mass Spectrometry (MS):

- The molecular ion peak corresponding to the molecular weight (207.23 g/mol) would be expected. Fragmentation patterns would likely involve the loss of the benzyl group or parts of the morpholine ring.

## Biological Activity and Toxicology

Currently, there is a significant lack of publicly available data on the intrinsic biological activity, mechanism of action, and specific signaling pathways associated with **4-Benzyl-2-hydroxymorpholin-3-one** itself. Its primary and well-documented role is that of a synthetic precursor to Aprepitant.<sup>[10][11]</sup> As a member of the broader class of morpholinone derivatives, it is plausible that it could possess some enzyme inhibitory properties, but this has not been experimentally verified in published literature.<sup>[4]</sup>

**Toxicology:** Limited safety data suggests that **4-Benzyl-2-hydroxymorpholin-3-one** may cause skin and eye irritation.<sup>[4]</sup> Due to the absence of comprehensive toxicological studies, it is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.<sup>[4]</sup>

## Conclusion

**4-Benzyl-2-hydroxymorpholin-3-one** is a compound of considerable interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the antiemetic drug

Aprepitant. This guide has summarized its key chemical and physical properties and provided a detailed protocol for its synthesis. While the direct biological activity and a comprehensive toxicological profile of this intermediate remain to be elucidated, its importance in the pharmaceutical manufacturing landscape is firmly established. Further research into the pharmacological properties of this and related morpholinone derivatives could potentially unveil novel therapeutic applications.

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